molecular formula C10H20ClNO2 B1388283 4-Aminobutyric acid cyclohexyl ester hydrochloride CAS No. 121667-30-9

4-Aminobutyric acid cyclohexyl ester hydrochloride

Cat. No.: B1388283
CAS No.: 121667-30-9
M. Wt: 221.72 g/mol
InChI Key: CVIRJHXALKPNLJ-UHFFFAOYSA-N
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Description

4-Aminobutyric acid cyclohexyl ester hydrochloride: is a chemical compound with the molecular formula C10H20ClNO2 and a molar mass of 221.72 g/mol . . This compound is of interest due to its potential pharmacological properties and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminobutyric acid cyclohexyl ester hydrochloride typically involves the esterification of 4-aminobutyric acid with cyclohexanol in the presence of a suitable catalyst and under acidic conditions. The reaction can be represented as follows:

4-Aminobutyric acid+CyclohexanolAcid catalyst4-Aminobutyric acid cyclohexyl ester+Water\text{4-Aminobutyric acid} + \text{Cyclohexanol} \xrightarrow{\text{Acid catalyst}} \text{4-Aminobutyric acid cyclohexyl ester} + \text{Water} 4-Aminobutyric acid+CyclohexanolAcid catalyst​4-Aminobutyric acid cyclohexyl ester+Water

The esterification reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: 4-Aminobutyric acid cyclohexyl ester hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-aminobutyric acid and cyclohexanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used.

Major Products Formed:

    Hydrolysis: 4-Aminobutyric acid and cyclohexanol.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

Neuropharmacology

  • Mechanism of Action : The compound acts as a GABA receptor agonist, promoting inhibitory neurotransmission, which can be beneficial in treating anxiety and seizure disorders .
  • Case Study : In rodent models, administration of GABA cyclohexyl ester demonstrated significant anticonvulsant effects, reducing seizure frequency induced by various convulsants .

Drug Development

  • Therapeutic Use : Due to its rapid metabolism and clearance, GABA cyclohexyl ester is being explored as a potential drug candidate for conditions such as epilepsy and anxiety disorders. Its structure allows for modifications that can enhance efficacy and reduce side effects .
  • Clinical Trials : Early-phase clinical trials are assessing its effectiveness in patients with refractory epilepsy, focusing on dosage optimization and safety profiles.

Biochemical Research

  • Metabolic Studies : The compound serves as a tracer in metabolic studies to understand GABAergic signaling pathways. It can be incorporated into metabolic pathways where it undergoes hydrolysis to release GABA .
  • Research Findings : Studies have shown that GABA cyclohexyl ester can significantly alter synaptic transmission dynamics in vitro, providing insights into its potential therapeutic mechanisms .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AnticonvulsantReduces seizure frequency
AnxiolyticDecreases anxiety-like behavior
NeuroprotectiveProtects against neuronal damage

Table 2: Pharmacokinetic Properties

PropertyValueReference
LD50 (mice)1300 mg/kg
LD50 (rats)950 mg/kg
Half-lifeShort (specific values pending)

Mechanism of Action

The mechanism of action of 4-aminobutyric acid cyclohexyl ester hydrochloride involves its interaction with GABA receptors in the central nervous system. As an analogue of GABA, it can bind to GABA receptors and modulate their activity, leading to inhibitory effects on neurotransmission. This modulation can result in muscle relaxation and reduced spasticity, making it useful in certain medical conditions.

Comparison with Similar Compounds

Uniqueness: 4-Aminobutyric acid cyclohexyl ester hydrochloride is unique due to its cyclohexyl ester group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other GABA analogues. This uniqueness can influence its absorption, distribution, metabolism, and excretion in the body, potentially leading to distinct therapeutic effects.

Biological Activity

4-Aminobutyric acid cyclohexyl ester hydrochloride, also known as GABA cyclohexyl ester, is a derivative of gamma-aminobutyric acid (GABA). This compound has garnered attention due to its potential biological activities, particularly its interaction with GABA receptors in the central nervous system. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₉H₁₉ClN₂O₂
  • Molecular Weight : 202.71 g/mol
  • CAS Number : 121667-30-9

This compound acts primarily as a GABA analogue. Its mechanism involves:

  • Binding to GABA Receptors : It interacts with GABA receptors, leading to an increase in inhibitory neurotransmission. This can result in muscle relaxation and reduced spasticity, making it potentially useful for treating conditions like epilepsy and anxiety disorders .
  • Modulation of Neurotransmission : By enhancing the effects of GABA, this compound may help in stabilizing neuronal excitability and preventing seizures .

Pharmacological Effects

  • Anticonvulsant Activity : Research indicates that derivatives of GABA, including cyclohexyl esters, exhibit anticonvulsant properties. In animal models, these compounds have shown efficacy in reducing chemically and electrically induced seizures .
  • Muscle Relaxant Properties : Due to its action on GABA receptors, the compound has been investigated for its muscle relaxant effects, making it a candidate for treating spasticity.
  • Neuroprotective Effects : Some studies suggest that GABA analogues can provide neuroprotection against various forms of brain injury and neurodegenerative diseases by modulating excitatory neurotransmission .

Case Studies

  • A study demonstrated that this compound significantly reduced seizure frequency in rodent models when compared to control groups treated with saline. The results indicated a dose-dependent response, suggesting that higher concentrations may yield more pronounced effects .
  • Another investigation focused on the compound's muscle relaxant properties, revealing that it could effectively alleviate muscle spasms in animal models without significant sedation or side effects typically associated with other muscle relaxants.

Comparative Analysis of Related Compounds

Compound NameMechanism of ActionPrimary UsesEfficacy (in animal studies)
4-Aminobutyric acid cyclohexyl esterGABA receptor modulationAnticonvulsant, muscle relaxantHigh
PhenibutGABA-B receptor agonistAnxiety, sleep disordersModerate
BaclofenGABA-B receptor agonistMuscle spasticityHigh

Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of GABA analogues. For instance:

  • The introduction of cycloalkyl groups has been shown to enhance lipophilicity and receptor affinity, leading to improved therapeutic profiles .
  • Hydrolysis studies indicate that the ester form is more effective in crossing the blood-brain barrier compared to free amino acids or their salts .

Properties

IUPAC Name

cyclohexyl 4-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c11-8-4-7-10(12)13-9-5-2-1-3-6-9;/h9H,1-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIRJHXALKPNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

GABA (8 g, 77.6 mmol) was suspended in 100 ml (0.96 mol) of cyclohexanol. Thionyl chloride (40 ml) was added dropwise to the mixture at 0° C. The mixture was then refluxed for 4 hours, cooled and crystallized from ethyl ether. The white crystals obtained in this manner were filtered and dried. NMR analysis confirmed the identity of the product.
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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